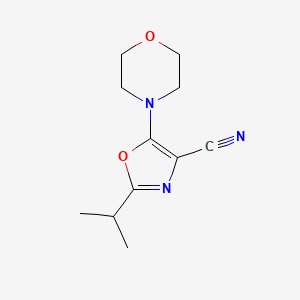
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as MEMO, and it belongs to the class of oxazole derivatives. MEMO has been shown to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MEMO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MEMO has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. In addition, MEMO has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
MEMO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MEMO can inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that MEMO can reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEMO has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MEMO has some limitations, including its limited stability in solution and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for MEMO research. One area of focus is the development of new MEMO derivatives with improved pharmacological properties. Another area of focus is the investigation of the potential therapeutic applications of MEMO in other disease models, such as cardiovascular disease and diabetes. Finally, the development of new drug delivery systems for MEMO could improve its bioavailability and enhance its therapeutic efficacy.
Conclusion:
In conclusion, MEMO is a synthetic compound that has shown promise for the development of new drugs for the treatment of cancer and neurological disorders. MEMO has been extensively studied for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of MEMO and to develop new drugs based on this compound.
Métodos De Síntesis
MEMO can be synthesized through a multi-step process that involves the reaction of morpholine with ethyl acetoacetate, followed by the condensation of the resulting product with 4-chlorobenzaldehyde. The final step involves the reaction of the resulting compound with potassium cyanide to yield MEMO. The synthesis of MEMO has been optimized to improve yields and reduce the use of hazardous reagents.
Aplicaciones Científicas De Investigación
MEMO has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. MEMO has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, MEMO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5-morpholin-4-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)10-13-9(7-12)11(16-10)14-3-5-15-6-4-14/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDXFSCXMPSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

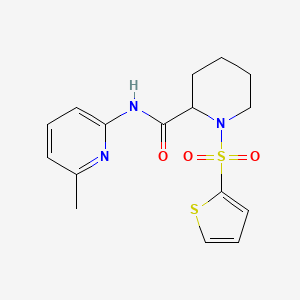
![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

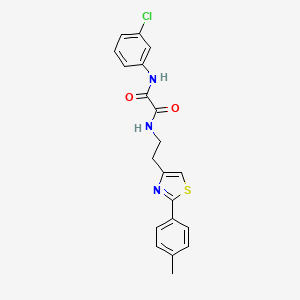
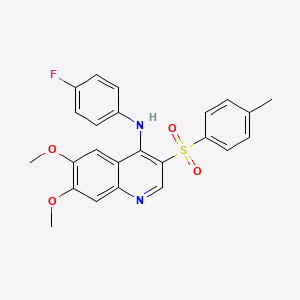
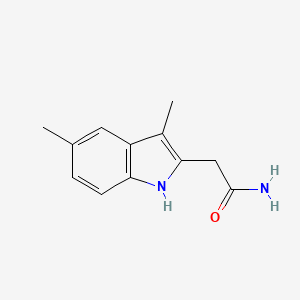


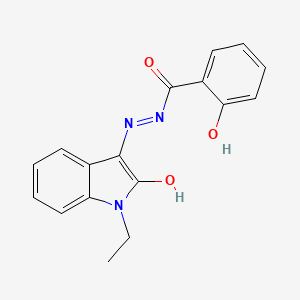
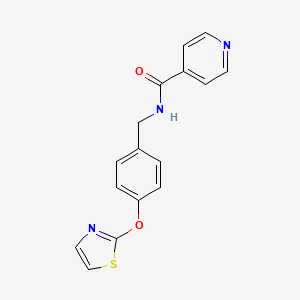

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2519383.png)

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)